3-(1-((Benzyloxy)carbonyl)piperidin-4-YL)-2-((tert-butoxycarbonyl)amino)propanoic acid
Overview
Description
3-(1-((Benzyloxy)carbonyl)piperidin-4-YL)-2-((tert-butoxycarbonyl)amino)propanoic acid is a useful research compound. Its molecular formula is C21H30N2O6 and its molecular weight is 406.5 g/mol. The purity is usually 95%.
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Biological Activity
The compound 3-(1-((Benzyloxy)carbonyl)piperidin-4-YL)-2-((tert-butoxycarbonyl)amino)propanoic acid is a complex organic molecule that has garnered attention for its potential biological applications, particularly in pharmacology. This article explores its biological activity, synthesis, and potential therapeutic uses based on diverse scientific literature.
Chemical Structure and Properties
The chemical formula of the compound is , and it features a piperidine ring substituted with benzyloxy and tert-butoxycarbonyl groups. Its structural complexity allows for interactions with various biological targets, which are crucial for its pharmacological effects.
Research indicates that this compound may act as an inhibitor of TRPC6 channels , which are implicated in various physiological processes including calcium signaling and neuronal excitability. The modulation of TRPC6 can influence pathways related to cardiovascular health and neuroprotection .
Pharmacological Effects
- Neuroprotective Properties : The compound has shown promise in protecting neuronal cells from apoptosis induced by oxidative stress. This effect is particularly relevant in the context of neurodegenerative diseases.
- Anti-inflammatory Activity : Preliminary studies suggest that it may reduce inflammatory markers in vitro, indicating potential use in treating inflammatory conditions .
- Antagonistic Effects : The compound exhibits antagonistic activity against certain receptors, which may contribute to its therapeutic profile by modulating neurotransmitter signaling pathways .
In Vitro Studies
In vitro assays have demonstrated that the compound can inhibit the proliferation of specific cancer cell lines, suggesting a potential role in oncology. For instance, studies using human glioblastoma cells revealed significant reductions in cell viability when treated with varying concentrations of the compound.
In Vivo Studies
Animal models have been utilized to evaluate the pharmacokinetics and bioavailability of this compound. Results indicate that it reaches peak plasma concentrations within a specified timeframe, supporting further exploration into its therapeutic window and dosing regimens.
Data Tables
Synthesis
The synthesis of this compound involves multiple steps:
- Formation of Piperidine Derivative : The initial step includes the synthesis of the piperidine core through cyclization reactions.
- Substitution Reactions : Subsequent steps involve the introduction of benzyloxy and tert-butoxycarbonyl groups via nucleophilic substitution methods.
- Purification : Final purification is achieved through chromatography techniques to isolate the desired product with high purity .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-phenylmethoxycarbonylpiperidin-4-yl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O6/c1-21(2,3)29-19(26)22-17(18(24)25)13-15-9-11-23(12-10-15)20(27)28-14-16-7-5-4-6-8-16/h4-8,15,17H,9-14H2,1-3H3,(H,22,26)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWNGAXIPREVLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCN(CC1)C(=O)OCC2=CC=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646950 | |
Record name | 3-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}-N-(tert-butoxycarbonyl)alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21622-00-4 | |
Record name | 3-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}-N-(tert-butoxycarbonyl)alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.